Cas no 1822659-63-1 (2-(2-Amino-3-fluorophenyl)acetic acid)

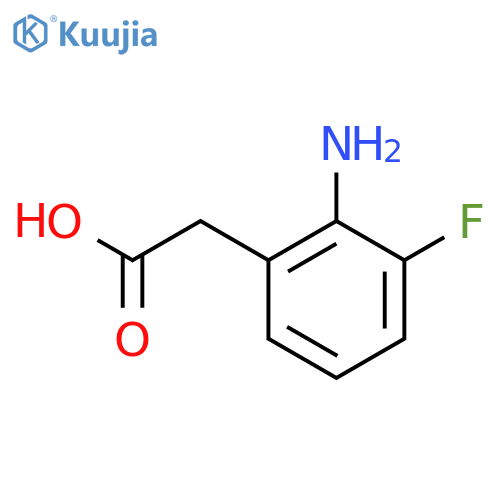

1822659-63-1 structure

商品名:2-(2-Amino-3-fluorophenyl)acetic acid

2-(2-Amino-3-fluorophenyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-amino-3-fluorophenyl)acetic acid

- 2-(2-Amino-3-fluorophenyl)acetic acid

-

- インチ: 1S/C8H8FNO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4,10H2,(H,11,12)

- InChIKey: QTRKZNXCULRUJB-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1N)CC(=O)O

計算された属性

- せいみつぶんしりょう: 169.05390666g/mol

- どういたいしつりょう: 169.05390666g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 174

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 63.3

2-(2-Amino-3-fluorophenyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-267387-2.5g |

2-(2-amino-3-fluorophenyl)acetic acid |

1822659-63-1 | 2.5g |

$1293.0 | 2023-02-28 | ||

| Alichem | A019123776-25g |

2-(2-Amino-3-fluorophenyl)acetic acid |

1822659-63-1 | 97% | 25g |

$2050.20 | 2023-09-02 | |

| Alichem | A019123776-10g |

2-(2-Amino-3-fluorophenyl)acetic acid |

1822659-63-1 | 97% | 10g |

$1266.30 | 2023-09-02 | |

| Enamine | EN300-267387-10.0g |

2-(2-amino-3-fluorophenyl)acetic acid |

1822659-63-1 | 10.0g |

$2057.0 | 2023-02-28 | ||

| Alichem | A019123776-5g |

2-(2-Amino-3-fluorophenyl)acetic acid |

1822659-63-1 | 97% | 5g |

$804.00 | 2023-09-02 | |

| Enamine | EN300-267387-1.0g |

2-(2-amino-3-fluorophenyl)acetic acid |

1822659-63-1 | 1.0g |

$624.0 | 2023-02-28 | ||

| Enamine | EN300-267387-5.0g |

2-(2-amino-3-fluorophenyl)acetic acid |

1822659-63-1 | 5.0g |

$1637.0 | 2023-02-28 |

2-(2-Amino-3-fluorophenyl)acetic acid 関連文献

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

5. Synthesis of Cl2 induced by low energy (0–18 eV) electron impact to condensed 1,2-C2F4Cl2 moleculesMohamed Nejib Hedhili,Fabrice Bournel,Michel Tronc,Roger Azria Phys. Chem. Chem. Phys., 2002,4, 3350-3355

1822659-63-1 (2-(2-Amino-3-fluorophenyl)acetic acid) 関連製品

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1803842-86-5(2,6-Difluoro-3-(difluoromethyl)aniline)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量